Cas no 144620-11-1 (3-(4-Fluorophenyl)pyrrolidine)

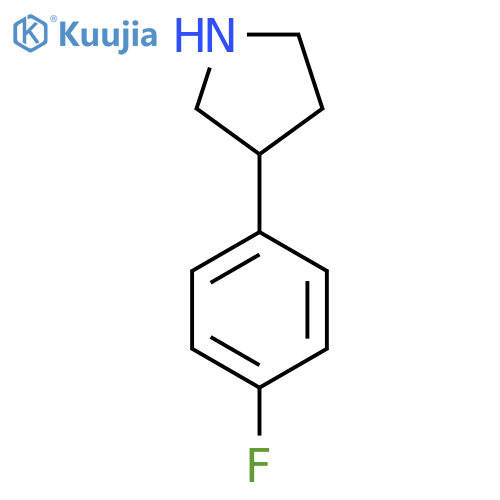

3-(4-Fluorophenyl)pyrrolidine structure

商品名:3-(4-Fluorophenyl)pyrrolidine

3-(4-Fluorophenyl)pyrrolidine 化学的及び物理的性質

名前と識別子

-

- 3-(4-Fluorophenyl)pyrrolidine

- Pyrrolidine, 3-(4-fluorophenyl)-

- 3-(4-fluorophenyl)pyrrolidine(SALTDATA: FREE)

- Racemic 3-(4-fluoro-phenyl)-pyrrolidine

- F-3020

- 144620-11-1

- BCP27304

- AB66506

- IWOQWISAVOSATC-UHFFFAOYSA-N

- 3-(4-fluoro-phenyl)-pyrrolidine, AldrichCPR

- EN300-102421

- AKOS011343954

- DTXSID90390260

- SCHEMBL1707108

- (3S)-3-(4-fluorophenyl)pyrrolidine

- 1-Pyridin-3-yl-methylpiperazinehydrochloride

- AB66508

- MFCD03032760

- AM20020497

- BB 0252257

- FT-0691911

- N10824

- F2148-0354

- FS-5971

- STK022678

- 3-(4-Fluoro-phenyl)pyrrolidine

- Z940902798

- racemic 3-(4-fluorophenyl)-pyrrolidine

- AB13032

- 3-(4-Fluoro-phenyl)-pyrrolidine

- SY344418

- (S)-3-(4-Fluoro-phenyl)-pyrrolidine

- ALBB-026936

- pyrrolidine, 3-(4-fluorophenyl)-, hydrochloride

- MFCD12964003

- 895243-06-8

-

- MDL: MFCD03032760

- インチ: 1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2

- InChIKey: IWOQWISAVOSATC-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C1CNCC1

計算された属性

- せいみつぶんしりょう: 165.09500

- どういたいしつりょう: 165.095

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12A^2

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.078

- ふってん: 241.8°C at 760 mmHg

- フラッシュポイント: 100°C

- 屈折率: 1.515

- PSA: 12.03000

- LogP: 2.23140

- じょうきあつ: 0.0±0.5 mmHg at 25°C

3-(4-Fluorophenyl)pyrrolidine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 52

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(4-Fluorophenyl)pyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D547139-5g |

3-(4-Fluorophenyl)pyrrolidine |

144620-11-1 | 97% | 5g |

$2259 | 2023-09-03 | |

| eNovation Chemicals LLC | Y1129508-250mg |

3-(4-Fluoro-phenyl)-pyrrolidine |

144620-11-1 | 95% | 250mg |

$170 | 2024-07-28 | |

| TRC | F594425-50mg |

3-(4-Fluorophenyl)pyrrolidine |

144620-11-1 | 50mg |

$138.00 | 2023-05-18 | ||

| Enamine | EN300-102421-5.0g |

3-(4-fluorophenyl)pyrrolidine |

144620-11-1 | 95.0% | 5.0g |

$870.0 | 2025-03-21 | |

| Life Chemicals | F2148-0354-0.25g |

3-(4-fluorophenyl)pyrrolidine |

144620-11-1 | 95%+ | 0.25g |

$90.0 | 2023-09-06 | |

| Life Chemicals | F2148-0354-10g |

3-(4-fluorophenyl)pyrrolidine |

144620-11-1 | 95%+ | 10g |

$1195.0 | 2023-09-06 | |

| Life Chemicals | F2148-0354-2.5g |

3-(4-fluorophenyl)pyrrolidine |

144620-11-1 | 95%+ | 2.5g |

$478.0 | 2023-09-06 | |

| Life Chemicals | F2148-0354-5g |

3-(4-fluorophenyl)pyrrolidine |

144620-11-1 | 95%+ | 5g |

$717.0 | 2023-09-06 | |

| Chemenu | CM198463-1g |

3-(4-Fluorophenyl)pyrrolidine |

144620-11-1 | 95%+ | 1g |

$542 | 2023-03-07 | |

| Cooke Chemical | BD0092332-1g |

3-(4-Fluorophenyl)pyrrolidine |

144620-11-1 | 98% | 1g |

RMB 2449.60 | 2025-02-20 |

3-(4-Fluorophenyl)pyrrolidine 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

144620-11-1 (3-(4-Fluorophenyl)pyrrolidine) 関連製品

- 125067-75-6(3-(3-Fluorophenyl)pyrrolidine)

- 676495-94-6(3-(4-Fluorophenyl)piperidine)

- 885277-79-2(3-(2-Fluorophenyl)pyrrolidine)

- 193220-17-6(3-[(4-fluorophenyl)methyl]pyrrolidine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:144620-11-1)3-(4-Fluorophenyl)pyrrolidine

清らかである:99%

はかる:1g

価格 ($):261.0